molecular formula C8H14N2O B11748429 [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine

Cat. No.: B11748429
M. Wt: 154.21 g/mol
InChI Key: KWIDHJZJOCYPLN-UHFFFAOYSA-N
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Description

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine is a chemical compound featuring an oxazole heterocycle substituted with a methyl group, an isopropyl group, and a critical aminomethyl functional group. This structure classifies it as a substituted oxazol-5-ylmethanamine, a scaffold of significant interest in medicinal chemistry and chemical biology research . The primary amine moiety attached to the oxazole ring makes this compound a valuable building block for the synthesis of more complex molecules, particularly through amide bond formation or reductive amination reactions. While specific biological data for this exact compound is not widely published in the available literature, structurally similar 1,3-oxazole compounds have been investigated for various therapeutic areas. For instance, certain substituted 1,3-oxazole derivatives have been identified in patent literature as possessing biological activity and have been explored for the treatment of conditions such as cancer . The presence of the aminomethyl group on the oxazole core provides a handle for researchers to conjugate this fragment to other pharmacophores or solid supports, facilitating the development of targeted chemical libraries for high-throughput screening. This compound is presented as a high-purity chemical entity for use in research and development applications, including but not limited to use as a synthetic intermediate or a core structural element in drug discovery programs. Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with institutional and standard laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIDHJZJOCYPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Isopropyl Group

The 2-isopropyl substituent is introduced via alkylation or Friedel-Crafts acylation . For example, the RSC protocol describes reacting aldehyde 10 (380 mg, 0.97 mmol) in THF with pyridine under reflux to form oxazole 13 . The isopropyl group is incorporated using diethyl cyanophosphonate and triethylamine at −15°C, followed by acid hydrolysis to yield the substituted oxazole.

Amination to Install the Methanamine Side Chain

The methanamine group is introduced through reductive amination or Gabriel synthesis . The patent WO2013105100A1 outlines a method where a substituted oxazolidinone intermediate undergoes amination with ammonium hydroxide in solvents like methanol or ethanol. The reaction proceeds at 30°C for 1–5 hours, yielding the amine product after antisolvent precipitation (e.g., n-hexane or toluene).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cycloaddition Reactions : Optimal yields are achieved in THF at −15°C for electron-deficient aldehydes.

  • Amination : Methanol or ethanol at 30°C ensures efficient nucleophilic substitution without epimerization.

Catalysts and Bases

  • Triethylamine and pyridine are critical for deprotonation in cycloadditions.

  • Potassium tert-butoxide in tert-butanol facilitates stereoselective transformations, as shown in the CPB study.

Purification and Characterization

Purification typically involves column chromatography (e.g., 5–20% ethyl acetate/petroleum ether) or antisolvent crystallization using hydrocarbons like n-hexane. The final compound is characterized via:

  • 1H NMR : Peaks at δ 1.00–1.07 (isopropyl methyl groups), δ 3.89 (methanamine CH2), and δ 7.13–7.90 (aromatic protons).

  • HPLC : Purity ≥95%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Advantage
CycloadditionTosylmethyl amide34–5090Broad substrate scope
Haloacetyl routeHaloacetyl heterocycle4588Avoids aldehyde limitations
Reductive aminationOxazolidinone6095High optical purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The amine group in the compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Hydrogenated products or ring-opened derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine exhibits several biological activities:

Antimicrobial Properties

Compounds with oxazole rings have shown efficacy against various bacterial and fungal strains. This compound's structural features may enhance its interaction with microbial targets, leading to potential therapeutic applications in treating infections.

Anticancer Activity

Studies have suggested that derivatives of oxazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Certain analogs of this compound may protect neuronal cells from oxidative stress and neurodegeneration. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthetic Routes

The synthesis of this compound typically involves several steps, which may vary based on desired purity and yield. Common synthetic methods include:

  • Formation of the Oxazole Ring : The initial step usually involves the condensation of appropriate precursors to form the oxazole ring.
  • Substitution Reactions : Further reactions can introduce functional groups such as methanamine, enhancing the compound's biological activity.
  • Purification : Techniques like column chromatography are employed to isolate the final product with high purity.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of oxazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound could effectively inhibit the growth of various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting variations in substituents, heteroatoms, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications Reference
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine (Target) C8H14N2O 154.21 (calculated) 4-methyl, 2-isopropyl, 5-methanamine Primary amine; potential ligand in drug design -
N-Methyl-1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine C12H15N2O 202.257 N-methylated amine, 2-phenyl Enhanced lipophilicity; pharmaceutical intermediate
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride C7H12N2O·HCl 176.644 2-ethyl, hydrochloride salt Improved aqueous solubility due to salt form
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanamine (Isoxazole analog) C7H10N2O 138.17 Isoxazole ring (1,2-oxazole), 3-isopropyl Altered electronic properties due to ring isomerism
(4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine C12H10F3N2S 271.28 Thiazole ring (S instead of O), 4-CF3-phenyl Electron-withdrawing effects; higher lipophilicity
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine C11H12N2O 188.23 2-phenyl, 5-methanamine π-π interactions; catalytic or biological applications

Key Comparative Insights

Electronic and Steric Effects
  • Oxazole vs. Thiazole/Isoxazole : Replacing oxygen with sulfur (thiazole) increases polarizability and alters hydrogen-bonding capacity, as seen in the thiazole derivative (). The isoxazole isomer () shifts heteroatom positions, affecting dipole moments and reactivity .
  • Substituent Influence : The isopropyl group in the target compound introduces steric bulk compared to ethyl () or phenyl () groups. This may impact binding affinity in biological systems or crystallinity in materials .
Physicochemical Properties
  • Solubility : The hydrochloride salt in demonstrates how protonation enhances aqueous solubility, a strategy applicable to the target compound’s primary amine .
  • Lipophilicity : Phenyl () and trifluoromethyl () substituents increase logP values, whereas the target’s isopropyl group balances moderate lipophilicity .

Biological Activity

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine, also known by its CAS number 94565-75-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C8H13NOC_8H_{13}NO with a molecular weight of approximately 155.194 g/mol. The compound features a 1,3-oxazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to oxazole derivatives. For instance, derivatives with methyl substitutions have demonstrated increased antiproliferative activity against various cancer cell lines. In particular, compounds with specific substitutions at the C–3 position of the benzofuran ring showed significant improvements in potency compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundIC50 (μM)Cell LineMechanism of Action
Compound 10h2.11MCF-7Inhibition of tubulin polymerization
Compound 10c4.73MCF-7Induction of apoptosis
[4-Methyl... ]TBDTBDTBD

The mechanism by which this compound exhibits its biological effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies have shown that certain derivatives can significantly disrupt microtubule dynamics, which is crucial for cell division .

Case Studies

  • Cytotoxicity Assays : Various derivatives were tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that compounds with oxazole moieties exhibited moderate to potent anticancer activity, with IC50 values ranging from sub-micromolar to micromolar concentrations .
  • Flow Cytometry Analysis : In studies assessing cell cycle distribution and apoptosis induction via flow cytometry, compounds demonstrated a marked increase in G2/M phase arrest and apoptosis markers compared to untreated controls. This suggests that these compounds may serve as effective agents in cancer therapy by inducing programmed cell death through specific pathways .

Q & A

Basic Synthesis

Q: What are the established synthetic routes for [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine, and what reaction conditions are critical? A: The compound can be synthesized via condensation reactions using precursors like substituted hydrazides and amino acids. For example, polyphosphoric acid (PPA) is a common catalyst for cyclocondensation to form oxazole derivatives, as demonstrated in the synthesis of analogous oxadiazole compounds . Key conditions include:

  • Temperature: 80–120°C for PPA-mediated reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions on heterocyclic cores .
  • Purification: Recrystallization or column chromatography to isolate the methanamine derivative.
    Reference Table:
MethodPrecursorsCatalyst/SolventYield
PPA condensationHydrazide + glycinePPA, 100°CHigh (not quantified)
Nucleophilic substitutionChloromethyl intermediate + amineDMF/K₂CO₃Moderate (requires optimization)

Characterization Techniques

Q: Which spectroscopic methods are most reliable for structural confirmation of this compound? A: Multi-modal characterization is essential:

  • ¹H/¹³C-NMR: Identify methanamine protons (δ ~2.5–3.5 ppm) and oxazole ring carbons (δ ~150–160 ppm) .
  • FT-IR: Confirm NH₂ stretching (~3300 cm⁻¹) and C=N/C-O bands (~1650 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak ([M+H]⁺) to verify molecular weight (e.g., 168.23 g/mol for analogous structures) .

Reaction Optimization (Advanced)

Q: How can regioselectivity be controlled during oxazole ring formation? A: Regioselectivity depends on precursor substitution patterns and catalyst choice:

  • Precursor Design: Use pre-functionalized starting materials (e.g., 4-methyl-isopropyl precursors) to direct cyclization .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) may enhance ring closure at specific positions .
  • Kinetic Control: Lower temperatures favor slower, more selective reactions over side-product formation.

Biological Activity Profiling (Advanced)

Q: What methodologies are recommended to evaluate this compound’s biological potential? A: While direct studies on this compound are limited, analogous oxazole derivatives suggest:

  • In vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or kinase inhibition assays .
  • Ligand Design: Use the methanamine group for targeted modifications (e.g., Schiff base formation for metal chelation) .
    Note: Prioritize computational docking (e.g., AutoDock) to predict binding affinity before wet-lab experiments.

Stability and Storage

Q: What storage conditions ensure long-term stability? A:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere: Use inert gas (N₂/Ar) to avoid amine oxidation .
  • Purity: Maintain >95% purity (HPLC-monitored) to reduce decomposition risks .

Derivatization Potential (Advanced)

Q: Which functional groups are reactive for chemical modifications? A:

  • Methanamine (–CH₂NH₂): Susceptible to acylation (e.g., acetic anhydride) or alkylation (e.g., benzyl chloride) .
  • Oxazole Ring: Electrophilic substitution at C4 (methyl group) or C2 (isopropyl) via halogenation .
    Reference Reaction Pathways:
ModificationReagentsApplication
AcylationAcetic anhydride, DIPEAProdrug synthesis
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives

Analytical Method Development

Q: How to develop an HPLC protocol for purity analysis? A:

  • Column: C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 min .
  • Detection: UV at 254 nm (aromatic/heterocyclic absorption).
    Validation: Use spike-recovery experiments to confirm accuracy (>98%) .

Data Contradiction Analysis (Advanced)

Q: How to resolve discrepancies in reported synthetic yields? A:

  • Source Comparison: Verify catalyst purity (e.g., PPA vs. commercial grades) and solvent dryness .
  • Reproducibility: Replicate under controlled conditions (e.g., moisture-free glovebox) and characterize intermediates via LC-MS.

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